molecular formula C11H13ClF3N3O2 B2518720 ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate CAS No. 321432-03-5

ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate

Cat. No.: B2518720
CAS No.: 321432-03-5
M. Wt: 311.69
InChI Key: JPNJWTSLHUDREJ-UHFFFAOYSA-N
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Description

Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate is a useful research compound. Its molecular formula is C11H13ClF3N3O2 and its molecular weight is 311.69. The purity is usually 95%.
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Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Research on ethyl carbamate (EC), a compound structurally related to the requested chemical, has focused on its occurrence in fermented foods and alcoholic beverages. EC is recognized for its genotoxic and carcinogenic properties across several species, including mice, rats, hamsters, and monkeys, leading to its classification as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007. Studies have explored EC's formation mechanisms, which include the ethanolysis of urea during fermentation and photochemical oxidation of cyanide, offering insights into potential preventive methods to reduce EC levels in food and beverage production Weber & Sharypov, 2009.

Modulation of Carcinogenicity

Another area of focus has been the modulation of urethane (a type of ethyl carbamate) carcinogenicity by ethyl alcohol. The complex interactions between ethanol and urethane metabolism and carcinogenicity have been explored, revealing that chronic ethanol consumption could influence the metabolic activation of urethane, potentially affecting its tumorigenicity. These findings suggest the need for further studies to fully understand how ethanol impacts the carcinogenicity of compounds like urethane Benson & Beland, 1997.

Determination Methods in Alcoholic Beverages

Significant research has also been directed towards developing accurate methods for determining EC levels in alcoholic beverages. The goal is to establish simple, fast, and precise analytical techniques, with sample preparation identified as a crucial step. The review of sample preparation technologies, including various extraction and concentration methods, highlights the ongoing efforts to monitor and reduce EC content in alcoholic beverages, ensuring consumer safety Gong-ling, 2009.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including the compound , are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. This interaction inhibits the enzyme’s activity, leading to disruptions in the electron transport chain and ATP production . Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating stronger and more specific interactions .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of key signaling proteins, leading to altered cell proliferation and apoptosis . Furthermore, it affects gene expression by binding to transcription factors and modifying their activity, resulting in changes in the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . Additionally, the compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in their activity . These interactions result in alterations in cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects . These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of succinate dehydrogenase affects the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production . Additionally, it can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, facilitating its accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins, affecting its localization and distribution . These interactions play a crucial role in determining the compound’s efficacy and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The subcellular localization of the compound is essential for understanding its activity and function within the cell.

Properties

IUPAC Name

ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNJWTSLHUDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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